2-Hydroxy-3-(trifluoromethyl)benzonitrile
Description
Structural Context within Fluorinated Aromatic Nitriles
Fluorinated aromatic nitriles are a class of organic compounds that have a nitrile group (-C≡N) and at least one fluorine atom attached to an aromatic ring. The introduction of fluorine, and particularly the trifluoromethyl group (-CF3), can dramatically alter the physical and chemical properties of the parent molecule.
The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the other substituents. beilstein-journals.org This group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. beilstein-journals.org The nitrile group, also electron-withdrawing, is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides. The hydroxyl group (-OH) is a hydrogen bond donor and can participate in various substitution and condensation reactions.
The combination of these three functional groups on a single aromatic scaffold in 2-Hydroxy-3-(trifluoromethyl)benzonitrile creates a molecule with a unique profile, offering multiple reaction sites for synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H4F3NO |
| Molecular Weight | 187.12 g/mol |
| CAS Number | 39055-80-6 |
This data is compiled from publicly available chemical databases.
Significance in Organic Synthesis and Materials Science
The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals due to its ability to enhance biological activity. beilstein-journals.org Consequently, synthetic intermediates bearing this group are of high value. This compound serves as a precursor for a variety of more complex molecules. The hydroxyl group can be alkylated or acylated, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.
In the field of materials science, the incorporation of fluorinated groups into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. While specific research on the use of this compound in polymers is not extensively documented, its structural motifs suggest potential as a monomer or a modifying agent for creating high-performance polymers. For instance, the hydroxyl group could be used for polymerization reactions to form polyesters or polyethers, while the polar nitrile and trifluoromethyl groups could influence the bulk properties of the resulting material.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKVAMNKMELFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Hydroxy 3 Trifluoromethyl Benzonitrile
Direct Synthetic Approaches to the Core Structure
Direct approaches involve assembling the benzonitrile (B105546) core and then introducing the hydroxyl and trifluoromethyl groups in a regioselective manner, or building the molecule from a precursor that already contains one or more of the desired substituents in the correct positions.
The introduction of the nitrile (–C≡N) group onto an aromatic ring is a fundamental transformation in organic synthesis. Several established methods are applicable for constructing the benzonitrile framework as a key step toward the target molecule.
One common laboratory-scale method is the Rosenmund-von Braun synthesis , which involves the cyanation of an aryl halide with a copper(I) cyanide salt. wikipedia.org Another versatile method is the Sandmeyer reaction , where an aniline (B41778) derivative is converted into a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the benzonitrile.
A third major pathway is the dehydration of a primary amide . wikipedia.orglibretexts.org This reaction can be effected by various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). wikipedia.orglibretexts.org This approach is particularly useful if the corresponding benzoic acid or benzamide (B126) is readily accessible. For instance, converting a suitable aldehyde to an aldoxime followed by dehydration is also a viable route to the nitrile functionality. google.com
Table 1: Selected Strategies for Benzonitrile Synthesis
| Method | Starting Material | Reagents | Key Features |
|---|---|---|---|
| Rosenmund-von Braun | Aryl Halide | CuCN, high temperature | Direct displacement of a halide. |
| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, H⁺2. CuCN | Versatile, proceeds via a diazonium intermediate. |
| Amide Dehydration | Primary Amide | P₂O₅, SOCl₂, or POCl₃ | Mild to vigorous conditions depending on the reagent. wikipedia.org |
The primary challenge in synthesizing 2-Hydroxy-3-(trifluoromethyl)benzonitrile is achieving the 1,2,3-substitution pattern. The electronic properties and directing effects of the substituents must be carefully considered when planning the synthetic sequence.
The introduction of the trifluoromethyl (–CF₃) group is a critical step that can be achieved through various protocols. The choice between nucleophilic and electrophilic methods often depends on the nature of the substrate.
Electrophilic Trifluoromethylation , often referred to as "CF₃⁺" chemistry, involves reagents that deliver an electrophilic trifluoromethyl group to an electron-rich aromatic ring. acs.org Hypervalent iodine reagents, such as Togni reagents, are widely used for this purpose and can trifluoromethylate a range of arenes and heterocycles. acs.orgtcichemicals.comscilit.com Another class of reagents includes S-(trifluoromethyl)diphenylsulfonium salts, developed by Umemoto, which act as powerful electrophilic trifluoromethylating agents for activated aromatic systems. acs.org The reactivity of these reagents can be tuned by altering the substituents on the aromatic rings of the reagent itself. acs.org For a substrate like 2-hydroxybenzonitrile, the powerful activating and ortho-, para-directing effect of the hydroxyl group would likely direct the incoming electrophilic CF₃ group to the positions ortho and para to it.
Nucleophilic Trifluoromethylation utilizes a "CF₃⁻" source, which is typically used in metal-catalyzed cross-coupling reactions with aryl halides or related electrophiles. A common and practical source of the trifluoromethyl nucleophile is trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent. nih.gov Nickel-mediated protocols have been developed for the trifluoromethylation of phenol (B47542) derivatives, demonstrating the conversion of an inert C–O bond into a C–CF₃ bond. nih.gov This strategy relies on the oxidative addition of the nickel catalyst to the C–O bond, followed by transmetalation with the trifluoromethyl source.
More recent advancements include visible-light-promoted methods for the multiple trifluoromethylation of phenols using CF₃I, which proceeds via a radical mechanism involving a photoexcited phenoxide intermediate. chemistryviews.org
Table 2: Comparison of Common Trifluoromethylation Reagents
| Reagent Type | Example Reagent(s) | Mechanism | Substrate Requirement |
|---|---|---|---|
| Electrophilic | Togni Reagents, Umemoto Reagents | Electrophilic Aromatic Substitution | Electron-rich arenes (e.g., phenols, anilines). tcichemicals.comacs.org |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Metal-catalyzed Cross-Coupling | Aryl halides, triflates, or phenol derivatives. nih.gov |
The introduction of a hydroxyl group onto an aromatic ring can be accomplished through several synthetic routes. One method involves the hydrolysis of a diazonium salt, which can be prepared from the corresponding aniline. Another approach is the oxidation of organoboron compounds (e.g., boronic acids) or through metal-catalyzed C–H hydroxylation. rsc.orgnih.gov For instance, copper-promoted intramolecular hydroxylation of C-H bonds has been demonstrated using directing groups. nih.gov Photoinduced oxidation using trialkyl phosphite (B83602) esters and oxygen has also been reported as a method for aromatic hydroxylation. rsc.org
The formation of the nitrile group can be achieved as described in section 2.1.1. In a regioselective strategy, one might start with 2-aminophenol, protect the functional groups, introduce the trifluoromethyl group, and then convert the amino group into a nitrile via the Sandmeyer reaction. Alternatively, starting with a trifluoromethylated phenol, one could introduce a formyl group via ortho-formylation, convert it to an oxime, and subsequently dehydrate it to the nitrile. google.com A one-pot process for preparing 2,3-dihydroxy benzonitrile from 2,3-dialkoxy benzoic acid involves conversion to the acid halide, then to the amide, followed by dehydration to the nitrile and subsequent dealkylation, showcasing a sequence of nitrile formation and hydroxyl deprotection. google.com
Regioselective Introduction of Hydroxyl and Trifluoromethyl Moieties
Derivatization and Functional Group Interconversions of the Compound
Once this compound is synthesized, its functional groups can be further transformed to produce a variety of derivatives.
The phenolic hydroxyl group is a versatile handle for further chemical modification. Derivatization is often performed to alter the molecule's properties or to enable further reactions. researchgate.net
Common transformations include esterification and etherification . Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Etherification, such as the Williamson ether synthesis, involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or triflate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu These sulfonate esters are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions where the hydroxyl functionality is replaced by other groups.
Table 3: Selected Derivatization Reactions of Phenolic Hydroxyl Groups
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Acyl Chloride (RCOCl), Base | Ester (–OC(O)R) |
| Etherification | Alkyl Halide (R-X), Base | Ether (–OR) |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonate Ester (–OSO₂R) |
| Acetylation | Acetic Anhydride (Ac₂O) | Acetate Ester (–OAc) nih.gov |
Reactivity and Modifications of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical moieties. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the aromatic ring influences the electrophilicity of the nitrile carbon, thereby affecting its reactivity.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. princeton.edu In acidic hydrolysis, the nitrile is typically heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid, to yield 2-hydroxy-3-(trifluoromethyl)benzoic acid and the corresponding ammonium (B1175870) salt. acs.org Under alkaline conditions, heating with a base like sodium hydroxide (B78521) solution initially produces the carboxylate salt (e.g., sodium 2-hydroxy-3-(trifluoromethyl)benzoate) and ammonia (B1221849) gas. acs.orgnih.gov Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. acs.org The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. nih.gov
Reduction: The nitrile group is readily reduced to a primary amine, 2-hydroxy-3-(trifluoromethyl)benzylamine (B14824851). This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium, platinum, or Raney nickel at elevated temperature and pressure is a common method. nih.gov Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup, also effectively reduce nitriles to primary amines. organic-chemistry.org Other methods include the use of sodium borohydride (B1222165) in the presence of a catalyst or ammonia borane. acs.org The choice of reducing agent can be critical to avoid the reduction of other functional groups.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures. For instance, [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides can yield tetrazoles or oxadiazoles, respectively. nih.gov These reactions are valuable for the synthesis of complex, biologically active molecules. The regioselectivity of these cycloadditions can be influenced by the electronic nature of the substituents on the benzonitrile ring. mdpi.com
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₂O, HCl (aq), Heat | 2-Hydroxy-3-(trifluoromethyl)benzoic acid |
| Alkaline Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 2-Hydroxy-3-(trifluoromethyl)benzoic acid |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O | 2-Hydroxy-3-(trifluoromethyl)benzylamine |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | 2-Hydroxy-3-(trifluoromethyl)benzylamine |
| [3+2] Cycloaddition | NaN₃ (for tetrazole synthesis) | 5-(2-Hydroxy-3-(trifluoromethyl)phenyl)tetrazole |
Chemical Conversions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and strong electron-withdrawing nature, which significantly impacts the properties of the parent molecule. wikipedia.org While generally robust, the C-F bonds in a trifluoromethyl group can be selectively transformed under specific reaction conditions.
The conversion of an aryl-CF₃ group often requires harsh conditions or specialized reagents. However, recent advances in catalysis have enabled more facile transformations. Photoredox catalysis, for example, can be used to activate the C-F bond, allowing for defluorinative functionalization. nih.gov This can lead to the formation of difluoromethyl (CF₂R) or monofluoromethyl (CFR₂) derivatives. nih.gov Transition metal-catalyzed reactions, particularly with palladium or copper, can also mediate the cleavage of C-F bonds. acs.orgresearchgate.net For instance, the reaction of trifluoromethylarenes with silyl (B83357) compounds in the presence of a catalyst can lead to selective C-F bond cleavage and the formation of new C-C or C-heteroatom bonds.
While direct transformation of the CF₃ group in this compound is challenging, its strong electron-withdrawing effect makes the ortho and para positions to it more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present. However, in this specific molecule, the positions are already substituted. The primary influence of the CF₃ group is electronic, modulating the reactivity of the other functional groups and the aromatic ring. wikipedia.org
| Reaction Type | General Reagents and Conditions | Potential Product Type | Reference |
|---|---|---|---|
| Reductive Defluorination | Photoredox catalyst, H-donor | Difluoromethyl or methyl derivative | nih.gov |
| Defluorinative Functionalization | Transition metal catalyst, nucleophile | Ar-CF₂-R or Ar-CFR₂ derivatives | nih.gov |
| C-F Bond Cleavage/Coupling | Pd or Cu catalyst, silyl reagents | New C-C or C-heteroatom bonds |
Advanced Synthetic Protocols for Analogues and Complex Structures
The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of more complex molecules, including various heterocyclic analogues.
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govorganic-chemistry.org For instance, the nitrile group can participate in MCRs to build heterocyclic rings. Cascade reactions, which involve two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also powerful tools for molecular construction. arkat-usa.org
Starting from this compound, cascade reactions can be designed to synthesize fused heterocyclic systems. For example, a reaction initiated at the nitrile or hydroxyl group could be followed by an intramolecular cyclization. Base-promoted cascade reactions of ortho-substituted benzonitriles with suitable pronucleophiles have been shown to produce isoindolin-1-ones. nih.gov Similarly, multi-component reactions can be employed to construct trifluoromethylated heterocycles like pyrroles or pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov
Stereoselective Synthesis of Chiral Derivatives
The synthesis of single-enantiomer chiral drugs is of paramount importance in the pharmaceutical industry. youtube.com this compound can serve as a precursor for chiral derivatives through stereoselective transformations.
One approach is the asymmetric reduction of an imine derived from the corresponding aldehyde (obtained from the nitrile). The asymmetric transfer hydrogenation of imines, including those with heteroatom substituents, using chiral manganese catalysts can produce chiral amines with high enantioselectivity. acs.org Alternatively, the nitrile group can be converted to a ketone, which can then undergo asymmetric reduction to a chiral alcohol.
Another strategy involves using the existing functional groups to direct a stereoselective reaction. For instance, the hydroxyl group could direct a metal-catalyzed addition to a prochiral center created from the nitrile group. Organocatalytic domino reactions, such as a Michael/Mannich sequence, have been successfully used to synthesize highly functionalized, trifluoromethyl-substituted pyrrolidines with multiple stereocenters in high yield and excellent stereoselectivity. nih.gov Such strategies could be adapted to synthesize chiral derivatives from this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Trifluoromethyl Benzonitrile
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (-CF₃) group, positioned ortho to the hydroxyl group and meta to the nitrile, is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature and steric presence are central to its chemical behavior.
Electron-Withdrawing Effects and Their Impact on Electrophilic Substitution
The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This is primarily due to the strong inductive effect of the three highly electronegative fluorine atoms, which pulls electron density away from the aromatic ring. vaia.com Consequently, the benzene (B151609) ring in 2-Hydroxy-3-(trifluoromethyl)benzonitrile is significantly deactivated towards electrophilic aromatic substitution compared to unsubstituted benzene or phenol (B47542). vaia.comchegg.com
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH | Electron-Donating | Activating | Ortho, Para |
| -CN | Electron-Withdrawing | Deactivating | Meta |
| -CF₃ | Electron-Withdrawing | Strongly Deactivating | Meta |
Steric Hindrance and Regioselectivity Considerations
The trifluoromethyl group is bulkier than a methyl group and its presence introduces significant steric hindrance. nih.gov In this compound, the -CF₃ group at position 3 sterically shields the adjacent positions, particularly position 2 (occupied by the hydroxyl group) and position 4.
The regioselectivity of electrophilic substitution on this molecule is determined by a combination of the electronic directing effects of the hydroxyl, trifluoromethyl, and nitrile groups, as well as steric factors. The hydroxyl group is a powerful ortho-, para-director, favoring substitution at positions 4 and 6. The trifluoromethyl group directs incoming electrophiles to position 5 (meta to itself). The nitrile group also directs meta, to positions 5. Therefore, the electronic effects of all three groups converge to strongly favor electrophilic attack at position 5. Steric hindrance from the -CF₃ group at position 3 would further disfavor attack at the already electronically unfavorable position 4, reinforcing the preference for substitution at position 5. Studies on trifluoromethyl-substituted compounds have shown that they can exhibit unusual chemo-, regio-, and stereoselectivities in their reactions due to these combined electronic and steric influences. nih.gov
Modulation of Acidic Properties of the Hydroxyl Moiety
The acidity of a phenolic hydroxyl group is significantly influenced by the nature of the substituents on the aromatic ring. byjus.com Electron-withdrawing groups increase the acidity of phenols by stabilizing the negative charge of the corresponding phenoxide ion through inductive or resonance effects. sips.org.inyoutube.com
In this compound, the trifluoromethyl group is located ortho to the hydroxyl moiety. Its powerful electron-withdrawing inductive effect (-I effect) strongly polarizes the O-H bond and stabilizes the resulting phenoxide anion after deprotonation. byjus.com This stabilization lowers the pKa of the compound, making it a considerably stronger acid than phenol itself. The presence of an electron-withdrawing group at the ortho or para position is particularly effective at increasing acidity because the negative charge of the phenoxide ion is delocalized onto these positions through resonance. byjus.comlibretexts.org
Table 2: Comparison of Acidity (pKa) of Phenol and Substituted Phenols
| Compound | Substituent | Position of Substituent | pKa | Effect on Acidity Compared to Phenol |
|---|---|---|---|---|
| Phenol | -H | - | ~10.0 | Reference |
| p-Cresol | -CH₃ | para | 10.26 | Weaker Acid |
| p-Chlorophenol | -Cl | para | 9.42 | Stronger Acid |
| p-Nitrophenol | -NO₂ | para | 7.15 | Much Stronger Acid |
| This compound | -CF₃ | ortho | Predicted to be < 7 | Predicted to be a Much Stronger Acid |
Note: The pKa for this compound is an educated prediction based on the strong electron-withdrawing nature of the ortho -CF₃ group.
Reactivity Profiles of the Nitrile Functional Group
The nitrile (-C≡N) group in this compound is an electrophilic center susceptible to a variety of transformations, most notably nucleophilic additions and reductions.
Nucleophilic Addition and Substitution Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group on the aromatic ring, which helps to stabilize the negative charge that develops on the nitrogen atom in the transition state.
A key reaction of the nitrile group is hydrolysis, which can occur under acidic or basic conditions to yield a carboxylic acid or a primary amide. For instance, the related compound 2-trifluoromethyl benzonitrile (B105546) can be hydrolyzed with aqueous sodium hydroxide (B78521) at elevated temperatures to produce 2-trifluoromethyl benzamide (B126) in high yield. google.com This indicates that the nitrile group in this compound can undergo nucleophilic attack by hydroxide ions to form an intermediate amide, which could potentially be hydrolyzed further to the corresponding carboxylic acid under more forcing conditions. Other strong nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
Reduction Pathways to Amine Derivatives
The nitrile group can be readily reduced to a primary amine. This transformation is fundamental in synthetic chemistry as it provides a route to benzylamine (B48309) derivatives. researchgate.net The reduction of this compound would yield 2-hydroxy-3-(trifluoromethyl)benzylamine (B14824851).
Several reagents are effective for this reduction. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method. Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup, will also cleanly reduce the nitrile to the corresponding primary amine. The choice of reducing agent may depend on the presence of other functional groups in the molecule that could also be susceptible to reduction.
Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent(s) | Typical Conditions | Product from this compound |
|---|---|---|
| H₂ / Raney Ni | High pressure H₂, Ethanol (B145695) | 2-Hydroxy-3-(trifluoromethyl)benzylamine |
| H₂ / Pd/C | H₂ atmosphere, Ethanol or Acetic Acid | 2-Hydroxy-3-(trifluoromethyl)benzylamine |
| LiAlH₄ | 1. Diethyl ether or THF; 2. H₂O workup | 2-Hydroxy-3-(trifluoromethyl)benzylamine |
| NaBH₄ / CoCl₂ | Methanol or THF | 2-Hydroxy-3-(trifluoromethyl)benzylamine |
Reactivity of the Hydroxyl Functional Group
The hydroxyl group of this compound is a key site for a variety of chemical transformations. Its reactivity is modulated by the strong electron-withdrawing trifluoromethyl group at the ortho position and the nitrile group at the meta position relative to the hydroxyl group.
Electrophilic and Nucleophilic Reactions at the Oxygen Center
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with various electrophiles.
Etherification: The hydroxyl group can undergo etherification reactions. For instance, in a related compound, 4-fluoro-2-(trifluoromethyl)benzonitrile, the analogous fluorine substituent is displaced by an alkoxide in a nucleophilic aromatic substitution reaction to form an ether. A similar principle can be applied to the hydroxyl group of this compound, which, after deprotonation to the corresponding phenoxide, can act as a nucleophile. A patented process describes the synthesis of 4-(4-hydroxy-1-methyl-pentyloxy)-2-trifluoromethyl-benzonitrile, where a diol is deprotonated and reacts with a fluorinated benzonitrile derivative to form an ether linkage. epo.org This demonstrates the capability of the hydroxyl group on a trifluoromethyl-substituted benzonitrile to participate in nucleophilic reactions to form ethers.
Oxidation Chemistry of the Phenolic Moiety
The oxidation of phenols can lead to a variety of products, including quinones or coupling products. The substitution pattern and the nature of the substituents on the aromatic ring heavily influence the outcome of such reactions. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to make the phenolic ring of this compound more resistant to oxidation compared to unsubstituted phenol. Specific studies on the oxidation of this compound are not prevalent in the available scientific literature.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Kinetic and Thermodynamic Studies of Transformations
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, studies on related compounds, such as trifluoromethylphenols, provide valuable insights. For example, a study on the aqueous defluorination of trifluoromethylphenols revealed that the position of the trifluoromethyl group is critical to the compound's stability. rsc.orgrsc.org It was observed that 3-(trifluoromethyl)phenol (B45071) is resistant to hydrolysis under conditions where ortho- and para-substituted analogs undergo defluorination. rsc.orgrsc.org This suggests that the trifluoromethyl group in this compound, being in the meta position relative to the nitrile group but ortho to the hydroxyl group, imparts a specific electronic environment that influences its reactivity profile. The mechanism of defluorination for reactive isomers was proposed to proceed via an E1cb mechanism after deprotonation of the phenol. rsc.org
Role of Catalysis in Directed Chemical Processes
Catalysis plays a pivotal role in many organic transformations. For reactions involving this compound, catalysts can be employed to enhance reaction rates and selectivity. For instance, in the synthesis of related benzofuranones from phenols, chiral Lewis acids have been used to catalyze tandem Friedel-Crafts/lactonization reactions with high enantioselectivity. nih.gov While not directly involving this compound, this highlights the potential for catalytic control in reactions of substituted phenols. In the context of the nitrile group, catalytic hydrogenation is a common transformation. For example, the hydrogenation of benzonitrile to benzylamine can be catalyzed by transition metals like palladium. epo.org It is expected that the nitrile group of this compound could be similarly reduced, although the electronic effects of the other substituents would likely influence the reaction conditions and catalyst choice.
Advanced Spectroscopic and Diffraction Based Characterization of 2 Hydroxy 3 Trifluoromethyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can deduce the chemical environment, connectivity, and through-space relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in 2-Hydroxy-3-(trifluoromethyl)benzonitrile.
The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton and the three aromatic protons. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. The three aromatic protons on the benzene (B151609) ring will appear as a complex multiplet system due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the three substituents. The electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups will deshield nearby protons, shifting them downfield, while the electron-donating hydroxyl (-OH) group will cause an upfield shift.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will display eight distinct signals: one for the nitrile carbon, one for the trifluoromethyl carbon, and six for the aromatic carbons. The carbon of the nitrile group (C≡N) typically resonates in the range of 115-120 ppm. The trifluoromethyl carbon (-CF₃) signal is split into a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift often observed around 120-125 ppm. rsc.org The chemical shifts of the six aromatic carbons are determined by their position relative to the substituents. The carbon attached to the hydroxyl group (C-OH) will be shifted significantly downfield, while the carbon attached to the trifluoromethyl group will also be influenced by the strong electron-withdrawing nature of the fluorine atoms. rsc.orgchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following table contains predicted chemical shift (δ) values based on established substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C1-CN | - | ~117 | Singlet |
| C2-OH | - | ~155-160 | Singlet |
| C3-CF₃ | - | ~125-130 | Quartet (q) |
| C4 | ~7.6-7.8 | ~130-135 | Doublet (d) |
| C5 | ~7.1-7.3 | ~120-125 | Triplet (t) |
| C6 | ~7.7-7.9 | ~135-140 | Doublet (d) |
| -OH | Variable (broad) | - | Singlet (br s) |
| -CF₃ | - | ~123 | Quartet (q) |
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. azom.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.orgazom.com This signal will appear as a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the -CF₃ group attached to an aromatic ring typically falls within the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu This distinct signal provides unambiguous confirmation of the presence of the trifluoromethyl group.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Group | Predicted ¹⁹F Shift (ppm, vs. CFCl₃) | Multiplicity |
| -CF₃ | -62 to -64 | Singlet (s) |
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques to definitively assign signals and confirm atomic connectivity. omicsonline.org For this compound, several 2D NMR experiments would be invaluable.
Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbons. A ¹H-¹H COSY spectrum would show cross-peaks between the adjacent aromatic protons (H4-H5, H5-H6), confirming their positions relative to one another.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign each aromatic proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over 2-4 bonds). It reveals correlations between protons and carbons that are not directly bonded. For instance, the aromatic protons would show correlations to the nitrile carbon (C1) and the trifluoromethyl carbon (C3), confirming the substitution pattern on the aromatic ring. The hydroxyl proton might also show a correlation to C2 and C3. These correlations are essential for distinguishing this isomer from other possible arrangements of the substituents. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly effective for identifying the specific functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range.
-OH Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-to-strong intensity absorption is expected in the 2220-2240 cm⁻¹ region, confirming the presence of the nitrile group.
Aromatic C=C Stretch: Several peaks of varying intensity will be observed in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.
C-F Stretch: The trifluoromethyl group gives rise to very strong and characteristic absorptions in the 1100-1350 cm⁻¹ range due to C-F stretching modes.
Interactive Data Table: Key FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Phenol (B47542) O-H | Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, Medium |
| Nitrile C≡N | Stretch | 2220 - 2240 | Sharp, Medium-Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |
| Trifluoromethyl C-F | Stretch | 1100 - 1350 | Very Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while being weak in IR, and vice-versa.
C≡N Stretch: The nitrile stretch is often strong and easily identifiable in the Raman spectrum, appearing in a similar region (2220-2240 cm⁻¹) as in the IR spectrum.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal around 1000 cm⁻¹ in the Raman spectrum. Other aromatic C=C stretching vibrations also provide characteristic signals.
CF₃ Group Vibrations: Symmetric C-F stretching modes of the trifluoromethyl group will also be Raman active.
The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of this compound, aiding in its definitive characterization. nih.gov
Interactive Data Table: Key FT-Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile C≡N | Stretch | 2220 - 2240 | Strong |
| Aromatic C=C | Ring Stretch | 1580 - 1610 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |
| Trifluoromethyl C-F | Symmetric Stretch | ~700-800 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is dictated by the electronic transitions within the molecule's chromophoric system. The primary chromophore is the benzonitrile (B105546) moiety, which is further substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group. These substituents influence the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).
The UV spectrum of the parent molecule, benzonitrile, exhibits characteristic absorptions for monosubstituted benzenes. fishersci.no The spectrum is expected to show bands corresponding to π → π* transitions within the aromatic ring. The presence of the hydroxyl group, an auxochrome, is anticipated to cause a bathochromic (red) shift in these absorption bands due to its electron-donating mesomeric effect, which extends the conjugation. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and may induce a hypsochromic (blue) shift or alter the fine structure of the absorption bands.
Detailed experimental data for the UV-Vis absorption of this compound is not widely available in the public domain. However, based on the analysis of related substituted aromatic compounds, the principal absorption bands are expected to appear in the UV region. For comparison, studies on other substituted benzonitriles and phenolic compounds can provide insight into the expected spectral characteristics. scbt.comnih.gov For instance, the presence of a hydroxyl group often leads to distinct absorption bands that can be sensitive to the pH of the solvent, as the phenoxide form (at higher pH) shows a significant red shift compared to the neutral phenolic form.
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π | 220-250 | Influenced by the benzoyl moiety. |
| π → π | 260-290 | Aromatic ring transitions, potentially showing fine structure. The exact position is influenced by the combined effects of the -OH and -CF3 substituents. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (C8H4F3NO), the exact mass can be calculated and measured using high-resolution mass spectrometry (HRMS), providing a highly accurate confirmation of its elemental composition.
While direct experimental mass spectra for this compound are not readily found in the literature, predicted data for its isomer, 3-hydroxy-2-(trifluoromethyl)benzonitrile (B6331116), is available and can serve as a guide. uni.lu The molecular ion peak ([M]+•) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In HRMS, this would be determined with high precision.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. The stability of the aromatic ring suggests that it will remain intact in many of the fragment ions. Common fragmentation patterns for aromatic nitriles and phenols include the loss of small neutral molecules or radicals.
Potential fragmentation pathways include:
Loss of CO: A common fragmentation for phenolic compounds, leading to an [M-28]+• ion.
Loss of HCN: Characteristic of benzonitriles, resulting in an [M-27]+• ion.
Loss of CF3: Cleavage of the carbon-CF3 bond would yield an [M-69]+ ion.
The predicted mass spectrometry data for the isomer 3-hydroxy-2-(trifluoromethyl)benzonitrile shows several potential adducts that could be observed in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). uni.lu
Table 2: Predicted Mass Spectrometry Data for an Isomer, 3-Hydroxy-2-(trifluoromethyl)benzonitrile
| Adduct | Predicted m/z |
| [M+H]+ | 188.03178 |
| [M+Na]+ | 210.01372 |
| [M-H]- | 186.01722 |
| [M]+ | 187.02395 |
Data sourced from PubChem for the isomer 3-hydroxy-2-(trifluoromethyl)benzonitrile and is for illustrative purposes. uni.lu
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of a structurally related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, can illustrate the type of data obtained from an SC-XRD study. chemicalbook.com For this related molecule, the analysis revealed that it crystallizes in the orthorhombic space group Pbca. chemicalbook.com The study detailed the planarity of the aromatic rings and the dihedral angle between them. chemicalbook.com Furthermore, it identified a strong intramolecular O—H···N hydrogen bond. chemicalbook.com
Should a single crystal of this compound be grown and analyzed, the SC-XRD data would provide:
The crystal system and space group.
The precise coordinates of each atom in the asymmetric unit.
Key intramolecular bond lengths (e.g., C-C, C-N, C-O, C-F) and angles.
The planarity of the benzene ring and the torsion angles of the substituents.
Details of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the nitrile nitrogen, which would dictate the crystal packing.
Table 3: Illustrative Crystallographic Data from a Related Substituted Benzonitrile Derivative
| Parameter | Example Value (for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.0123 (6) |
| b (Å) | 7.9345 (3) |
| c (Å) | 19.5293 (8) |
| α, β, γ (°) | 90 |
| Volume (ų) | 2480.93 (17) |
| Z | 8 |
This data is for the related compound 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile and serves as an example of the parameters determined by SC-XRD. chemicalbook.com
Computational Chemistry and Quantum Chemical Investigations of 2 Hydroxy 3 Trifluoromethyl Benzonitrile
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.
Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.gov For 2-Hydroxy-3-(trifluoromethyl)benzonitrile, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the lowest energy conformer.
The presence of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups on adjacent positions of the benzene (B151609) ring suggests the possibility of intramolecular interactions that can influence the molecule's preferred conformation. Conformational analysis, often performed by scanning the potential energy surface (PES) through the rotation of key dihedral angles (e.g., the C-C-O-H angle of the hydroxyl group and the C-C-C-F angles of the trifluoromethyl group), is crucial. inonu.edu.tr The most stable conformer is identified as the global minimum on this energy landscape. In related substituted phenols, the orientation of the hydroxyl group can be stabilized by intramolecular hydrogen bonds or influenced by steric hindrance from bulky adjacent groups like -CF₃. researchgate.net The final optimized geometry provides critical data on bond parameters.
Table 1: Key Geometrical Parameters for Analysis
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-O, O-H, C-C, C-N, C-F). |
| Bond Angles (º) | The angle formed between three connected atoms (e.g., C-C-O, C-O-H, F-C-F). |
| Dihedral Angles (º) | The angle between two intersecting planes, crucial for defining the molecule's 3D shape and conformation. |
Note: Specific values for this compound would be obtained from the output of a DFT geometry optimization calculation (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)).
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed over the electron-withdrawing nitrile group and the π-system of the benzene ring. The strongly electron-withdrawing -CF₃ group would also influence the energies of these orbitals.
Table 2: Frontier Molecular Orbital Properties
| Property | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | Related to the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Negative Regions (Red/Yellow): Indicate an excess of electrons and are characteristic of sites susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group.
Positive Regions (Blue): Indicate a deficiency of electrons and are characteristic of sites prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group.
Neutral Regions (Green): Represent areas with near-zero potential, often corresponding to the nonpolar carbon framework of the benzene ring.
The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, highlighting areas of charge concentration that govern intermolecular interactions.
Chemical bonding analysis provides a deeper understanding of the nature of bonds within a molecule. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that reveal the spatial localization of electrons.
Electron Localization Function (ELF): ELF analysis identifies regions in molecular space where the probability of finding a localized electron pair is high. ELF values range from 0 to 1. High ELF values (close to 1) correspond to core electrons, covalent bonds, and lone pairs, effectively visualizing the molecule's shell structure and bonding pattern.
Localized Orbital Locator (LOL): Similar to ELF, LOL is a function of the kinetic energy density and is used to identify regions of high electron localization. It provides a clear and intuitive picture of bonding regions and lone pairs, complementing the ELF analysis.
For this compound, ELF and LOL analyses would map the covalent C-C, C-H, C-O, O-H, C-N, and C-F bonds, as well as the lone pairs on the oxygen and nitrogen atoms, offering a quantitative and visual confirmation of the molecule's Lewis structure.
Conceptual DFT provides a set of chemical reactivity descriptors that quantify a molecule's response to changes in its electron count. Fukui functions, f(r), are particularly important as they indicate the most reactive sites within a molecule. researchgate.net They identify how the electron density changes when an electron is added or removed.
The condensed Fukui functions for a specific atom k are calculated as:
fk+ (for nucleophilic attack): Indicates the atom's reactivity toward an electron-donating species.
fk- (for electrophilic attack): Indicates the atom's reactivity toward an electron-accepting species.
fk0 (for radical attack): Indicates the atom's reactivity toward a radical species.
By calculating these indices for each atom in this compound, one can quantitatively predict which atoms are most likely to participate in different types of chemical reactions. For example, the nitrogen and oxygen atoms are expected to have high fk- values, while certain carbon atoms on the ring might show higher fk+ values.
Prediction of Spectroscopic Parameters through Quantum Mechanical Methods
Quantum mechanical methods, particularly DFT and Time-Dependent DFT (TD-DFT), can accurately predict various spectroscopic properties, which is essential for the characterization of a compound.
Vibrational Spectroscopy (IR and Raman): Frequency calculations based on the optimized geometry can predict the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra show the frequencies and intensities of characteristic vibrations, such as the O-H stretch, the C≡N stretch of the nitrile group, and vibrations associated with the C-F and C-C bonds. Comparing theoretical spectra with experimental data can confirm the molecule's structure.
Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict electronic transitions, providing information about the absorption wavelengths (λmax) and oscillator strengths. inonu.edu.tr This analysis helps in understanding the molecule's photophysical behavior by identifying the specific molecular orbitals involved in the electronic excitations (e.g., π → π* or n → π* transitions).
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| 2-Hydroxypropanamide |
| Buspirone |
Non-Linear Optical (NLO) Properties and Related Theoretical Parameters
Intensive searches of scientific literature and computational chemistry databases have revealed a notable lack of specific research focused on the non-linear optical (NLO) properties of this compound. While computational studies of NLO properties are common for a wide range of organic molecules, including various substituted benzonitrile (B105546) and trifluoromethyl derivatives, this particular compound does not appear to have been the subject of such investigations in published literature.
Theoretical investigations into the NLO properties of organic molecules typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate key parameters. These calculations provide insights into how a molecule's electron density responds to an external electric field, which is the basis of NLO phenomena.
For a comprehensive understanding of the NLO properties of a molecule like this compound, researchers would typically calculate several key parameters. These include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial for characterizing the NLO response of a material.
The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. The linear polarizability describes the distortion of the electron cloud in the presence of a weak electric field. The first-order hyperpolarizability, a third-rank tensor, quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).
The magnitude of the first-order hyperpolarizability is often of primary interest for NLO applications. It is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, the extent of π-conjugation, and intramolecular charge transfer (ICT) characteristics. In this compound, the hydroxyl (-OH) group acts as an electron donor, while the nitrile (-CN) and trifluoromethyl (-CF3) groups are strong electron acceptors. This "push-pull" substitution pattern on the benzene ring is a common design strategy for enhancing NLO properties.
A typical computational study would involve optimizing the molecular geometry of this compound and then performing calculations using a selected DFT functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The output of these calculations would provide the components of the dipole moment, polarizability, and first-order hyperpolarizability tensors.
From these tensor components, the total (or average) values are calculated. For instance, the total molecular dipole moment (μ_tot) is given by: μ_tot = (μ_x² + μ_y² + μ_z²)^(1/2)
The mean polarizability (α_tot) is calculated as: α_tot = (α_xx + α_yy + α_zz) / 3
And the magnitude of the total first hyperpolarizability (β_tot) is determined from its tensor components: β_tot = (β_x² + β_y² + β_z²)^(1/2) where β_i = β_iii + β_ijj + β_ikk
Without specific computational data for this compound, it is only possible to speculate on its NLO properties based on the behavior of similar molecules. The combination of strong donor and acceptor groups suggests that it would likely exhibit a significant NLO response. However, the precise values for its dipole moment, polarizability, and hyperpolarizability remain to be determined through dedicated quantum chemical calculations.
As no specific data could be retrieved from the available literature, the following data tables are provided as illustrative examples of how such data would typically be presented. The values are hypothetical and are intended to serve as a template for future research findings.
Table 1: Hypothetical Calculated Electric Dipole Moment Components and Total Dipole Moment (in Debye) of this compound.
| Parameter | Value (Debye) |
| μ_x | Value |
| μ_y | Value |
| μ_z | Value |
| μ_tot | Calculated Value |
Table 2: Hypothetical Calculated Polarizability Components and Mean Polarizability (in a.u.) of this compound.
| Parameter | Value (a.u.) |
| α_xx | Value |
| α_yy | Value |
| α_zz | Value |
| α_tot | Calculated Value |
Table 3: Hypothetical Calculated First-Order Hyperpolarizability Components and Total Hyperpolarizability (in a.u.) of this compound.
| Parameter | Value (a.u.) |
| β_x | Value |
| β_y | Value |
| β_z | Value |
| β_tot | Calculated Value |
It is important to reiterate that the tables above are for illustrative purposes only. The generation of accurate and reliable data for the NLO properties of this compound necessitates a dedicated computational chemistry study. Such a study would provide valuable insights into the potential of this molecule for applications in photonics and optoelectronics.
Applications in Contemporary Synthetic Organic Chemistry and Materials Science
Role as a Versatile Synthetic Building Block
The reactivity of its functional groups allows 2-Hydroxy-3-(trifluoromethyl)benzonitrile to serve as a foundational component for constructing more elaborate chemical structures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the reactivity of the aromatic ring and the hydroxyl group, making it a versatile precursor in various organic transformations.
The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, is a widely used strategy in medicinal chemistry and materials science to modify the properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity. Compounds like this compound are valuable intermediates because they introduce the CF3 group at a specific, functionalized position on an aromatic scaffold.
This compound serves as a key building block for creating more complex fluorinated molecules. For instance, synthetic strategies often involve the reaction of α-hydroxy carbonyl compounds with fluorinated benzonitriles. The hydroxyl and nitrile groups on this compound can participate in tandem reactions, where the hydroxyl group acts as a nucleophile and the nitrile group can be transformed or used to direct subsequent reactions, leading to the assembly of intricate, fluorine-containing molecular architectures. The presence of the CF3 group is crucial, as it imparts unique properties to the final products that are often sought after in pharmaceuticals and agrochemicals.
Table 1: Examples of Reactions Utilizing Fluorinated Building Blocks
| Precursor Type | Reaction | Product Class | Significance |
|---|---|---|---|
| Fluorinated Benzonitriles | Tandem SNAr-cyclocondensation | Fluorinated Benzofurans | Rapid access to new heterocyclic scaffolds for medicinal chemistry. |
| Aryl Chlorothionoformates | Chlorination followed by Fluorination | Trifluoromethyl Aryl Ethers | Provides a pathway to the trifluoromethoxy group, a substituent of growing importance. |
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry. This compound is an ideal precursor for synthesizing trifluoromethyl-substituted heterocycles. The adjacent hydroxyl and nitrile groups can undergo intramolecular or intermolecular cyclization reactions to form various ring systems.
A prominent example of a relevant synthetic strategy is the tandem SNAr-cyclocondensation reaction used to produce fluorinated benzofurans. In this type of reaction, a bis-nucleophile, such as an α-hydroxy carbonyl compound, reacts with a fluorinated benzonitrile (B105546). The hydroxyl group of this compound can initiate reactions, while the nitrile group can be hydrolyzed, reduced, or attacked by nucleophiles to close a ring, forming heterocyclic structures like benzofurans, benzoxazoles, or quinolines. The resulting trifluoromethylated heterocycles are of high interest as potential bioactive agents.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This involves systematically modifying parts of a molecule's structure and assessing the impact on its efficacy and selectivity. The rigid, well-defined structure of this compound makes it an excellent scaffold for such studies.
Researchers can use this compound as a core structure and independently modify the hydroxyl, nitrile, and trifluoromethyl groups. For example, the hydroxyl group can be converted to ethers or esters, the nitrile can be transformed into an amine or carboxylic acid, and the trifluoromethyl group's position can be compared with other substituents to probe the binding pocket of a biological target, such as an enzyme or receptor. The introduction of the trifluoromethyl group itself is a key strategy in SAR, and its effect on activity can be systematically evaluated using this scaffold.
Table 2: Functional Group Modifications in SAR Studies
| Original Group | Potential Modification | Purpose in SAR |
|---|---|---|
| Hydroxyl (-OH) | Ether (-OR), Ester (-OCOR) | Probing for hydrogen bond donor/acceptor sites; altering solubility. |
| Nitrile (-CN) | Amine (-CH2NH2), Carboxylic Acid (-COOH) | Introducing basic or acidic centers; changing polarity and charge. |
Contribution to Advanced Materials Development
The unique combination of a polar hydroxyl group, a rigid nitrile group, and a highly electronegative trifluoromethyl group gives this compound properties that are desirable for the development of advanced materials.
When integrated into polymer matrices, either as a monomer or an additive, this compound can impart these favorable characteristics. The hydroxyl group provides a reactive site for polymerization into polyester, epoxy, or polyurethane chains. The presence of the CF3 group within the polymer backbone or as a pendant group can disrupt chain packing, leading to materials with lower crystallinity but significantly enhanced thermal stability and resistance to swelling or degradation by organic solvents.
The performance of electrochemical systems, such as lithium-ion batteries, is highly dependent on the composition of the electrolyte. Additives are often used to improve properties like ionic conductivity, thermal stability, and the formation of a stable solid-electrolyte interphase (SEI) on the electrodes.
Fluorinated compounds, including those with nitrile functionalities, are actively researched as electrolyte additives. The electron-withdrawing trifluoromethyl and nitrile groups in this compound can increase the oxidative stability of the electrolyte solution, preventing it from decomposing at high voltages. The nitrile group can also participate in the formation of a more robust and uniform SEI layer, which is crucial for the long-term cycle life and safety of a battery. The combination of these groups on a single molecule makes it a candidate for creating safer and more efficient electrochemical systems.
Development of Advanced Chemical Probes and Standards
The unique electronic and structural characteristics of this compound make it a molecule of interest in the development of specialized chemical tools for both qualitative and quantitative analysis. The interplay between the electron-withdrawing trifluoromethyl and nitrile groups, and the electron-donating hydroxyl group on the aromatic ring, can be harnessed to design advanced chemical probes and analytical standards.
Design of Fluorescent Probes Leveraging Photophysical Properties
While specific photophysical data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a potential for the design of fluorescent probes. The fluorescence of aromatic compounds is highly sensitive to the nature and position of substituents.
In related classes of compounds, such as trifluoromethylated quinoline-phenol Schiff bases, the presence of a trifluoromethyl group has been shown to be advantageous. nih.gov This group can enhance the stability, lipophilicity, and resistance to enzymatic degradation of molecules. nih.gov Furthermore, trifluoromethyl substituents have been employed in the development of phosphorescent materials by increasing electron transport and reducing molecular stacking. nih.gov
The combination of a hydroxyl group and a nitrile group on a benzene (B151609) ring can also give rise to interesting photophysical phenomena. For instance, studies on other hydroxybenzonitrile derivatives have explored their fluorescence properties in various solvents and pH conditions. sciencepublishinggroup.com The potential for intramolecular hydrogen bonding between the hydroxyl and nitrile groups, or with the trifluoromethyl group, could lead to unique excited-state dynamics and emissive properties.
The design of fluorescent probes based on the this compound scaffold would likely involve functionalization to introduce specific recognition sites for target analytes. The inherent photophysical properties of the core structure, influenced by the trifluoromethyl group, could then be modulated upon binding, leading to a detectable change in fluorescence intensity or wavelength.
Table 1: Related Compounds and their Studied Properties
| Compound Class | Studied Properties | Reference |
|---|---|---|
| Trifluoromethylated quinoline-phenol Schiff bases | Photophysical properties, photostability, ROS generation | nih.gov |
| N,N'-Bis(2-Hydroxy Benzylidene) Benzidine | Synthesis and fluorescence in different solvents and pH | sciencepublishinggroup.com |
Utility as Analytical Standards in Quantitative Chemical Analysis
For a compound to serve as a reliable analytical standard in quantitative chemical analysis, it must possess several key attributes, including high purity, stability, and a well-defined chemical structure. While this compound is available commercially, its widespread use as a primary analytical standard is not prominently reported.
However, its distinct structure, featuring a trifluoromethyl group, makes it a potentially useful reference compound in specific analytical applications, particularly in techniques like ¹⁹F NMR and mass spectrometry. The presence of the CF₃ group provides a unique spectroscopic handle for identification and quantification.
In the context of environmental and pharmaceutical analysis, there is a growing need for standards of fluorinated compounds to aid in the identification and quantification of novel drugs and their degradation products. nih.gov Computational methods for predicting ¹⁹F NMR shifts are being developed to assist in the identification of fluorinated organic compounds, especially when physical standards are unavailable. nih.gov
The use of an internal standard is a common practice in quantitative NMR to ensure accuracy. For example, α,α,α-trifluorotoluene has been used as an internal standard for determining the yield of trifluoromethylation reactions by ¹⁹F NMR. acs.org Given its stable structure, this compound could potentially be evaluated for similar applications, provided its purity and stability under analytical conditions are rigorously established.
The development of robust analytical methods often relies on the availability of a wide range of well-characterized standards. As the synthesis and application of complex fluorinated molecules continue to expand, compounds like this compound may find a niche role as analytical standards for method development and validation in various scientific and industrial laboratories.
Structure Reactivity Relationships and Analogous Systems of Benzonitrile Derivatives
Comparative Analysis of Substituent Effects on Chemical Reactivity
The reactivity of a substituted benzene (B151609) ring is a nuanced function of the electronic contributions of its substituents. These contributions are broadly categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons.
Electronic Effects of Fluoro and Hydroxyl Groups
The hydroxyl (-OH) and fluoro (-F) groups, while both electronegative, exert contrasting electronic effects on an aromatic ring. The hydroxyl group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.com This is due to its strong electron-donating resonance effect (+M), where a lone pair of electrons from the oxygen atom is delocalized into the aromatic pi-system. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. pressbooks.pub While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant. wikipedia.org
The electronic influence of these substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent in the meta (σm) and para (σp) positions.
Interactive Data Table: Hammett Substituent Constants
| Substituent | σ_meta | σ_para | Electronic Effect |
| -OH | 0.10 | -0.37 | Strong activating, o,p-director |
| -F | 0.34 | 0.05 | Weak deactivating, o,p-director |
| -CF3 | 0.44 | 0.57 | Strong deactivating, m-director |
Influence of Positional Isomerism on Chemical Transformations
The relative positions of substituents on the benzonitrile (B105546) ring profoundly impact the molecule's reactivity and the regioselectivity of its transformations. lumenlearning.com In 2-Hydroxy-3-(trifluoromethyl)benzonitrile, the hydroxyl group at position 2 is a strong ortho, para-director, while the trifluoromethyl group at position 3 is a meta-director. libretexts.orgvaia.com
In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. When the directing effects of multiple substituents are in opposition, the most powerful activating group typically governs the outcome. jove.com In this specific isomer, the potent activating and ortho, para-directing hydroxyl group would likely direct an incoming electrophile to position 4 (para to the -OH group) or position 6 (ortho to the -OH group). The meta-directing influence of the -CF3 group would also favor substitution at position 5 (meta to both -CF3 and -OH), but the strong activation by the hydroxyl group makes positions 4 and 6 more probable sites of attack. jove.com Steric hindrance from the adjacent bulky trifluoromethyl group might disfavor substitution at position 4 to some extent.
The acidity of the phenolic proton is also influenced by the position of the trifluoromethyl group. Electron-withdrawing groups generally increase the acidity of phenols. In this case, the strongly electron-withdrawing -CF3 group at the ortho position will significantly stabilize the corresponding phenoxide anion through its inductive effect, thereby increasing the acidity of the hydroxyl group.
Comparison with Other Trifluoromethylated Aromatic Systems
The trifluoromethyl group is a common substituent in medicinal chemistry and materials science due to its unique properties. mdpi.com When comparing this compound to other trifluoromethylated aromatic systems, such as trifluoromethylbenzene or other substituted benzotrifluorides, the overarching theme is the potent electron-withdrawing nature of the -CF3 group.
In trifluoromethylbenzene, the -CF3 group strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. vaia.comvaia.com The introduction of other substituents modifies this reactivity. For example, in comparison to a compound like 4-nitro-3-(trifluoromethyl)aniline, both molecules contain a strong deactivating group (-CF3) and another group with a different electronic nature. The reactivity of such systems depends on the interplay between the directing and activating/deactivating effects of all substituents. jove.com
Understanding the Global Impact of the Trifluoromethyl Group in Aromatic Systems
The trifluoromethyl group imparts a unique combination of electronic and steric properties to aromatic systems, significantly influencing their reactivity and intermolecular interactions.
Modulation of Aromatic Ring Electron Density and Reactivity
This deactivating effect destabilizes the carbocation intermediates formed during electrophilic aromatic substitution, particularly when the positive charge is located at the ortho or para positions relative to the -CF3 group. askfilo.com The meta position is less destabilized, which is why the trifluoromethyl group acts as a meta-director in these reactions. vaia.comvaia.com The electron-withdrawing nature of the -CF3 group is reflected in its positive Hammett substituent constants (σm = 0.44, σp = 0.57), indicating its ability to stabilize negative charge and destabilize positive charge in the ring. oup.com
Role in Intermolecular and Intramolecular Interactions
The forces that exist within a molecule are known as intramolecular forces, while the forces that exist between molecules are called intermolecular forces. khanacademy.orgquora.com The trifluoromethyl group plays a significant role in both types of interactions.
Intramolecular Interactions: In this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and one of the fluorine atoms of the trifluoromethyl group. The strength of such hydrogen bonds is influenced by the acidity of the hydrogen bond donor and the basicity of the acceptor. acs.org The presence of electron-withdrawing groups can strengthen intramolecular hydrogen bonds. acs.org This interaction can influence the conformation of the molecule and its chemical properties, such as the acidity of the phenolic proton. pku.edu.cn
Intermolecular Interactions: Intermolecular forces are crucial in determining the physical properties of a substance, such as its boiling point and solubility. byjus.com The trifluoromethyl group can participate in various non-covalent interactions. While traditionally viewed as a non-polar, hydrophobic group, the -CF3 group can also act as a weak hydrogen bond acceptor. nih.gov Furthermore, due to its ability to polarize, it can engage in dipole-dipole interactions and London dispersion forces. libretexts.orgunt.edu The presence of the -CF3 group can enhance lipophilicity, which can influence how the molecule interacts with biological membranes and receptor sites. mdpi.com The unique electronic nature of the -CF3 group allows it to participate in so-called "halogen bonding," a non-covalent interaction involving the electrophilic region of a halogen atom. mdpi.com
Rational Design Principles for Targeted Synthesis and Functional Materials
The strategic design of organic molecules for specific applications in materials science is a cornerstone of modern chemical research. The compound this compound serves as a prime example of how carefully chosen substituents on an aromatic scaffold can be leveraged to create functional materials with tailored properties. The rational design principles for its targeted synthesis revolve around the unique electronic and steric characteristics of the hydroxyl (-OH), cyano (-CN), and trifluoromethyl (-CF₃) groups, and their specific placement on the benzene ring.
The design of this compound is predicated on the synergistic interplay between its constituent functional groups. The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring. mdpi.com This group enhances the metabolic stability and lipophilicity of molecules, which can be a desirable trait in the design of various functional materials. mdpi.com Its presence at the 3-position, ortho to the hydroxyl group, creates a unique electronic environment that can modulate the acidity of the phenol (B47542) and influence intermolecular interactions.
The targeted synthesis of this compound and its analogs is guided by these design principles. Synthetic strategies are chosen to allow for precise control over the placement of the functional groups to achieve the desired properties. For instance, the synthesis might start from a precursor that already contains one or two of the key functional groups, such as 2-hydroxy-3-(trifluoromethyl)benzaldehyde. ambeed.com The conversion of the aldehyde to a nitrile is a well-established transformation that can be achieved under various conditions, allowing for flexibility in the synthetic route.
The development of functional materials based on this compound leverages the inherent properties conferred by its unique substitution pattern. Materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs), often rely on molecules with tailored electronic properties and intermolecular interactions to control emission characteristics. rsc.org Benzonitrile derivatives have been explored for their potential in creating materials with thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties. rsc.org The combination of the electron-withdrawing trifluoromethyl and cyano groups with the hydrogen-bonding hydroxyl group in this compound provides a framework for designing molecules with specific solid-state packing and photophysical behaviors.
In the realm of medicinal chemistry, the rational design of enzyme inhibitors or receptor antagonists often involves the incorporation of groups that can enhance binding affinity and metabolic stability. bohrium.com The trifluoromethyl group is frequently used as a bioisostere for other atoms or groups to improve these properties. mdpi.com While specific applications for this compound in this area are not extensively documented in the provided search results, the structural motifs present are relevant to the design of biologically active compounds.
The table below summarizes key structural features of this compound and their implications for the design of functional materials.
| Functional Group | Position | Key Properties and Design Implications |
| Hydroxyl (-OH) | 2 | - Capable of strong hydrogen bonding, directing crystal packing and self-assembly. nih.gov- Can form intramolecular hydrogen bonds, influencing molecular conformation. nih.gov- Modulates the electronic properties of the aromatic ring. |
| Trifluoromethyl (-CF₃) | 3 | - Strong electron-withdrawing group, influencing reactivity and electronic structure. mdpi.com- Enhances lipophilicity and metabolic stability. mdpi.com- Steric bulk can influence molecular packing and conformation. |
| Cyano (-CN) | 1 | - Electron-withdrawing group, contributing to the overall electronic properties.- Provides a site for further chemical functionalization.- Contributes to the polarity of the molecule. |
The synthesis of analogs of this compound can also be guided by these rational design principles. For example, modifying the substituent at the 2-position from a hydroxyl group to an amine or a thiol could systematically alter the hydrogen bonding capabilities and, consequently, the material's properties. Similarly, repositioning the trifluoromethyl group could fine-tune the electronic landscape of the molecule. The development of synthetic routes that allow for such modular changes is a key aspect of the targeted design of functional materials. mdpi.com
Ultimately, the rational design of materials based on this compound is a multidisciplinary endeavor that combines principles of organic synthesis, physical chemistry, and materials science to create substances with precisely controlled properties for a wide range of potential applications.
Future Research Directions and Emerging Perspectives
Development of Novel Catalytic Transformations for 2-Hydroxy-3-(trifluoromethyl)benzonitrile
Future research is poised to expand the synthetic utility of this compound through the development of innovative catalytic transformations. While direct catalytic studies on this specific molecule are not extensively documented, research on related benzonitriles and trifluoromethylated compounds provides a roadmap for future investigations.
A primary area of focus will likely be the catalytic hydrogenation of the nitrile group. Studies on the liquid-phase hydrogenation of benzonitrile (B105546) using palladium on carbon (Pd/C) catalysts have shown a consecutive reaction sequence, first producing benzylamine (B48309) and then toluene (B28343) through hydrogenolysis. researchgate.net The kinetics of these reactions have been determined, with benzonitrile hydrogenation following first-order kinetics and the subsequent benzylamine hydrogenolysis obeying zero-order kinetics. researchgate.net Future work could explore the selective hydrogenation of this compound to either 2-hydroxy-3-(trifluoromethyl)benzylamine (B14824851) or 2-hydroxy-3-(trifluoromethyl)toluene by carefully controlling reaction conditions and catalyst selection. For instance, continuous-flow transfer hydrogenation using formate (B1220265) as a hydrogen source offers a safer and more sustainable alternative to traditional hydrogenation methods. qub.ac.uk
Another promising direction is the exploration of chiral Lewis acid-catalyzed reactions. For example, a highly enantioselective and regioselective tandem Friedel-Crafts/lactonization reaction has been developed for phenols and trifluoropyruvates, yielding 3-hydroxy-3-trifluoromethyl benzofuran-2-ones with high yields and enantiomeric excess. nih.gov Adapting such methodologies to this compound could lead to novel, optically active heterocyclic structures. The phenolic hydroxyl group's interaction with reactants is a key factor in achieving high selectivity. nih.gov
The development of catalysts for cross-coupling reactions involving the C-CN or C-OH bonds represents another fertile ground for research. While challenging, the direct use of the nitrile group as a coupling partner is an area of growing interest. Similarly, catalysts that can selectively activate the C-O bond of the phenol (B47542) would open up numerous possibilities for functionalization.
| Catalytic Method | Potential Product from this compound | Key Research Focus |
| Selective Hydrogenation | 2-hydroxy-3-(trifluoromethyl)benzylamine | Catalyst design (e.g., Pd/C, Pd/Al2O3) and reaction condition optimization to control selectivity between amine and toluene products. researchgate.netqub.ac.uk |
| Tandem Friedel-Crafts/Lactonization | Chiral trifluoromethyl-substituted benzofuranones | Development of chiral Lewis acid catalysts to control enantioselectivity and regioselectivity. nih.gov |
| Cross-Coupling Reactions | Novel biaryl or functionalized aromatic compounds | Designing catalytic systems to selectively activate C-CN or C-OH bonds for coupling with various partners. |
Exploration of Untapped Reaction Manifolds and Green Chemistry Approaches
Beyond established transformations, future research should aim to uncover novel reaction pathways for this compound, with a strong emphasis on sustainable and environmentally benign methodologies.
One area of exploration is cycloaddition reactions. The nitrile group can participate as a dienophile or dipolarophile. For example, the [3+2] cycloaddition of trifluoroacetonitrile (B1584977) with nitrilimines has been shown to produce trifluoromethyl-substituted triazoles. nih.gov A theoretical study using Density Functional Theory (DFT) on the reaction between benzonitrile N-oxide and phosphorylated nitroethenes has provided insights into the polar nature of these cycloadditions. mdpi.com Investigating similar [3+2] cycloadditions with this compound could yield novel heterocyclic scaffolds with potential applications in medicinal chemistry.
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future syntheses and transformations involving this compound should prioritize these principles. This includes the use of eco-friendly solvents, catalysts, and energy sources. For instance, the use of natural catalysts like lemon juice under concentrated solar radiation has been demonstrated for the synthesis of dihydroquinazolin-4(1H)-ones, achieving high yields in short reaction times. nih.gov Another green approach involves using recyclable magnetic ionic liquid nanoparticles as catalysts in solvent-free conditions, which has been successfully applied to the synthesis of benzoxazoles and benzothiazoles. nih.gov Adopting such strategies, like using water or ethanol (B145695) as solvents in catalytic transfer hydrogenations, can significantly improve the environmental footprint of chemical processes. qub.ac.ukrsc.org
The development of catalyst-free reactions also aligns with green chemistry goals. A method for synthesizing α-trifluoromethylated tertiary alcohols bearing coumarins was achieved through a two-component reaction under mild, catalyst-free conditions, highlighting the potential for simplifying reaction protocols and reducing waste. nih.gov
| Green Chemistry Approach | Application to this compound | Potential Benefits |
| Natural Catalysts & Renewable Energy | Using catalysts like lemon juice and solar energy for condensation or cyclization reactions. nih.gov | Reduced toxicity, lower energy consumption, biodegradability. |
| Recyclable Catalysts | Employing magnetic nanoparticle-supported catalysts for transformations. nih.gov | Easy catalyst separation and reuse, minimizing waste. |
| Benign Solvents | Utilizing water, ethanol, or solvent-free conditions for reactions like hydrogenation or coupling. qub.ac.ukrsc.org | Reduced environmental impact and improved safety. |
| Catalyst-Free Reactions | Designing reactions (e.g., multicomponent reactions) that proceed efficiently without a catalyst. nih.gov | Simplified purification, cost savings, reduced waste. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules and materials. For a molecule like this compound, these computational tools offer powerful capabilities for predictive design.
ML models can be trained to predict a wide range of molecular properties, from physicochemical characteristics to biological activity and toxicity. researchgate.netyoutube.com By generating feature vectors from the molecular structure (e.g., from its SMILES string), algorithms can learn structure-property relationships from existing datasets. youtube.com This allows for the rapid in silico screening of virtual derivatives of this compound, identifying candidates with desired properties before committing to their synthesis. For instance, automated tools can build ML models from datasets of 50 or more molecules to predict outcomes with increasing accuracy. youtube.com
Generative AI models, often referred to as chemical language models, can design entirely new molecules with specific property profiles. youtube.com These models can be fine-tuned on datasets of molecules active against a particular biological target. For this compound, one could use it as a starting scaffold in a generative model to create a library of novel analogues, which are then scored for properties like bioactivity and novelty. youtube.com
Furthermore, ML is being used to accelerate quantum mechanical calculations and develop more accurate force fields. youtube.comyoutube.com This can provide deeper insights into the reactivity and conformational landscape of this compound. ML models can even help select the most appropriate density functional theory (DFT) functional for studying a specific system, improving the reliability of computational predictions. youtube.com
| AI/ML Application | Relevance to this compound | Expected Outcome |
| Property Prediction | Predicting solubility, toxicity, and potential biological activities of novel derivatives. researchgate.netyoutube.com | Rapid identification of promising candidates for synthesis and testing. |
| Generative Molecular Design | Creating novel molecular structures based on the this compound scaffold for specific applications. youtube.com | Expansion of chemical space with optimized, patentable molecules. |
| Accelerated Quantum Mechanics | Enhancing the speed and accuracy of calculations for reaction mechanisms and electronic properties. youtube.com | More reliable and efficient computational studies of reactivity. |
| Automated Model Building | Using platforms to automatically generate predictive models from experimental data. youtube.com | Empowering researchers to leverage smaller datasets for predictive insights. |
Emerging Methodologies for Comprehensive Characterization and Mechanistic Insights
A deep understanding of the structure, reactivity, and reaction mechanisms of this compound requires the application of advanced and emerging characterization techniques.
Computational methods, particularly Density Functional Theory (DFT), are indispensable for gaining mechanistic insights. DFT calculations can be used to model optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and map potential energy surfaces for reactions. nih.gov For instance, studies on the cycloaddition of trifluoroacetonitrile have used DFT to analyze electronic structures and reactivity indices to predict reaction pathways and selectivity. nih.gov Such studies on this compound could elucidate the roles of the different functional groups in directing reactivity.
Advanced spectroscopic techniques are crucial for detailed structural characterization. While standard techniques like NMR and IR are routine, more specialized methods can provide deeper insights. Solid-state NMR (ssNMR), for example, can be used to probe the structure and intermolecular interactions in the crystalline state. fda.gov Gas-phase transmission infrared spectroscopy, combined with isotopic labeling (e.g., using deuterium), can help identify reaction intermediates and their adsorption geometries on catalyst surfaces, as demonstrated in studies of benzonitrile hydrogenation. researchgate.net
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This analysis, derived from crystallographic data, can provide detailed information on hydrogen bonds and other non-covalent interactions that govern the solid-state packing of this compound and its derivatives.
Finally, combining experimental data with computational modeling provides a synergistic approach to understanding reaction mechanisms. For example, kinetic data from experiments can be correlated with calculated activation energies from DFT to validate proposed mechanistic pathways. researchgate.netmdpi.com This integrated approach will be essential for fully unraveling the complex chemical behavior of this compound.
| Methodology | Application to this compound | Type of Insight |
| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, and analyzing electronic structure. nih.govnih.gov | Mechanistic understanding, prediction of reactivity and regioselectivity. |
| Advanced Spectroscopy (ssNMR, Isotopic Labeling) | Characterizing solid-state structure and identifying transient species in catalytic reactions. researchgate.netfda.gov | Detailed structural information and elucidation of reaction intermediates. |
| Hirshfeld Surface Analysis | Quantifying intermolecular interactions in the crystalline form. nih.gov | Understanding of crystal packing and non-covalent forces. |
| Integrated Experimental-Computational Studies | Correlating experimental kinetic data with computationally modeled reaction profiles. researchgate.netmdpi.com | Validated and comprehensive mechanistic picture. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxy-3-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with halogenated precursors (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) and perform nucleophilic substitution using hydroxyl sources (e.g., NaOH in polar aprotic solvents like DMF). Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and stoichiometry to avoid side reactions like nitrile hydrolysis .
Q. How can researchers assess the purity of this compound and identify trace impurities?
- Methodology : Use reversed-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and UV detection at 254 nm. Compare retention times against known standards (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, retention time ~3.0 minutes). Quantify impurities using relative response factors (e.g., 1.4 for nitrile derivatives) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that impact experimental design?
- Methodology : Determine solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) via gravimetric analysis. Assess thermal stability via differential scanning calorimetry (DSC) and identify decomposition points. Note: The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the aromatic ring while preserving the hydroxyl and nitrile groups?
- Methodology : Use protective groups (e.g., silyl ethers for the hydroxyl group) during electrophilic substitution. For cross-coupling reactions (e.g., Suzuki-Miyaura), employ boronate intermediates (e.g., 2-(1,3,2-dioxaborinan-2-yl)benzonitrile) and Pd catalysts. Verify regiochemistry via NOESY or X-ray crystallography .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches of this compound?
- Methodology : Compare batches using high-resolution mass spectrometry (HRMS) to confirm molecular formula. For NMR, use deuterated DMSO to resolve hydroxyl proton splitting. Assign IR peaks (e.g., -CN stretch at ~2230 cm⁻¹, -OH at ~3300 cm⁻¹) and cross-reference with computational spectra (DFT) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be characterized?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples via LC-MS. Identify degradation products (e.g., hydrolysis to carboxylic acid derivatives) using fragmentation patterns. Adjust storage conditions to inert atmospheres and low temperatures .
Q. What analytical methods are most sensitive for detecting this compound in biological matrices (e.g., plasma, tissue)?
- Methodology : Develop a UPLC-MS/MS method with a mobile phase of 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects. Validate sensitivity (LOQ < 1 ng/mL) and recovery rates (>90%) .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways (e.g., photochemical reactions)?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for radical or electrophilic attack. Validate predictions with experimental UV-Vis spectroscopy and kinetic studies .
Notes on Evidence Utilization
- Synthesis routes and analytical methods are derived from pharmacopeial standards and synthetic protocols for trifluoromethylbenzonitrile analogs .
- Stability and physicochemical data are inferred from structurally related compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile) .
- Structural analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile) provide insights into regioselectivity and spectroscopic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
